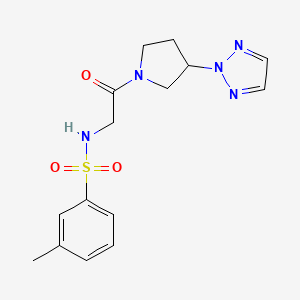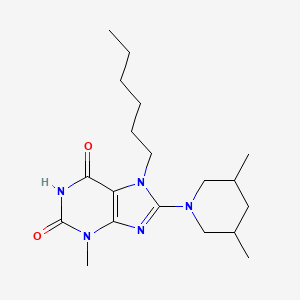
8-(3,5-Dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-Dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione is a chemical compound also known as DMPH. It is a potent and selective inhibitor of adenosine uptake, which makes it a valuable tool for scientific research. DMPH has been widely used in biochemical and physiological studies to investigate the role of adenosine in various cellular processes.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The compound's structural similarity to purine bases and other methylated derivatives has made it a subject of interest in the synthesis of novel heterocyclic compounds. Researchers have explored its utility in creating new molecular entities that could have potential applications in medicinal chemistry and drug discovery. For example, studies on the synthesis and characterization of unsymmetrical Schiff bases derived from related compounds highlight the versatility of these chemical structures in forming complex molecules with potential biological activities (Opozda et al., 2006).
Anticancer and Antimicrobial Properties
Investigations into the anticancer and antimicrobial properties of caffeinated complexes and related structures, including those incorporating purine derivatives, have been conducted. Computational chemistry methods have been applied to examine the geometric parameters, IR spectrum, and other quantum chemical descriptors of such complexes to determine their reactivity rankings and active sites. These studies suggest that the anticancer activity of these complexes might surpass that of traditional compounds like cisplatin (Sayın & Üngördü, 2018). Additionally, novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a biologically active sulfonamide moiety have shown interesting antimicrobial activity, presenting a promising avenue for developing new antibacterial and antifungal agents (Ghorab et al., 2017).
Biochemical Analysis and DNA Repair
The role of similar compounds in biochemical pathways, particularly those involved in DNA repair mechanisms, has been explored. For instance, the repair of 8-hydroxyguanine in DNA by mammalian N-methylpurine-DNA glycosylase showcases the importance of studying these compounds in understanding cellular responses to DNA damage and the mechanisms underlying the repair of oxidative lesions (Bessho et al., 1993).
Propiedades
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-5-6-7-8-9-24-15-16(22(4)19(26)21-17(15)25)20-18(24)23-11-13(2)10-14(3)12-23/h13-14H,5-12H2,1-4H3,(H,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNMTFPXUKXHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CC(CC(C3)C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

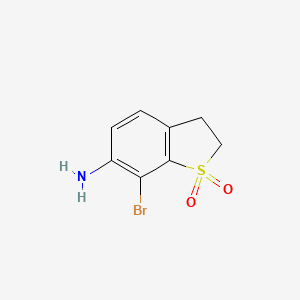
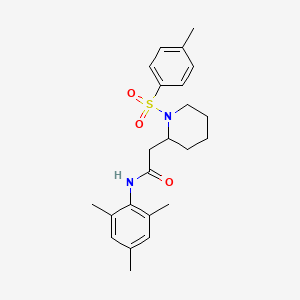
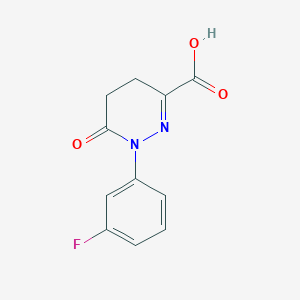
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2388045.png)
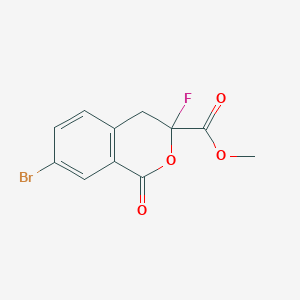
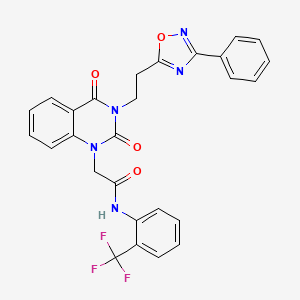
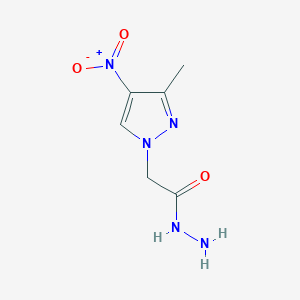
![N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2388052.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2388054.png)
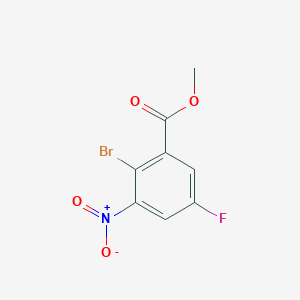
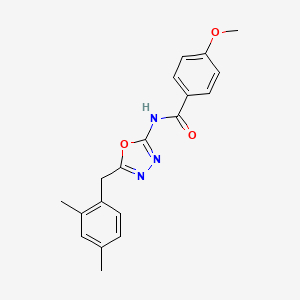
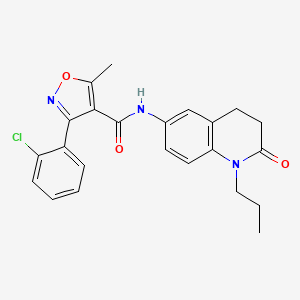
![(5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2388061.png)
